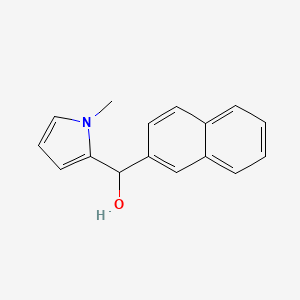
(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a cyclohexylamino group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Enone Intermediate: The initial step involves the formation of an enone intermediate through the reaction of an appropriate aldehyde with an ethoxy group and a trifluoromethyl group under basic conditions.
Amination: The enone intermediate is then subjected to amination using cyclohexylamine under controlled conditions to introduce the cyclohexylamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or cyclohexylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-ethoxy-4-amino-1,1,1-trifluorobut-3-en-2-one: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one: Lacks the ethoxy group, which may influence its reactivity and interactions.
4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-2-en-2-one: Variation in the position of the double bond, which can alter its chemical behavior.
Uniqueness
(E)-4-ethoxy-4-cyclohexylamino-1,1,1-trifluorobut-3-en-2-one is unique due to the combination of its functional groups and the specific arrangement of atoms
特性
分子式 |
C12H18F3NO2 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
(E)-4-(cyclohexylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C12H18F3NO2/c1-2-18-11(8-10(17)12(13,14)15)16-9-6-4-3-5-7-9/h8-9,16H,2-7H2,1H3/b11-8+ |
InChIキー |
BQZXRXLTZFSYIH-DHZHZOJOSA-N |
異性体SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/NC1CCCCC1 |
正規SMILES |
CCOC(=CC(=O)C(F)(F)F)NC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



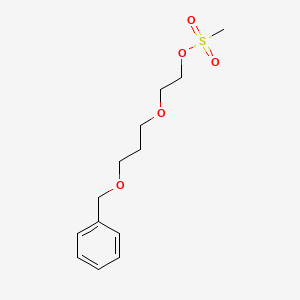
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
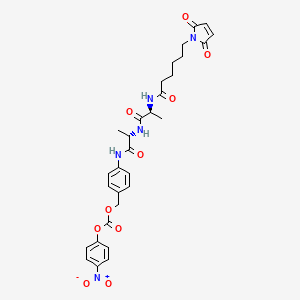
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
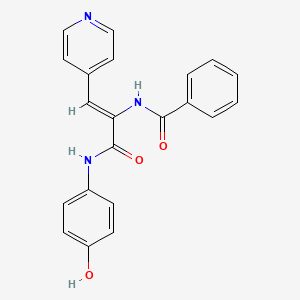

![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
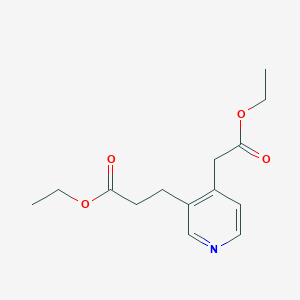
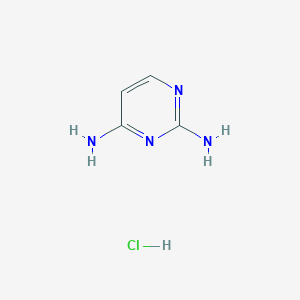
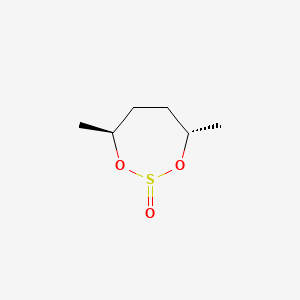
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
